Product packaging for Bis(ethylcyclopentadienyl)cobalt(III)(Cat. No.:)

Bis(ethylcyclopentadienyl)cobalt(III)

Cat. No.: B1506470
M. Wt: 245.23 g/mol
InChI Key: CQKGDMZJNOCKHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(ethylcyclopentadienyl)cobalt(III), often available as its hexafluorophosphate salt, is an organocobalt complex supplied as a solid and is characterized by a melting point of 148-151 °C . This compound is valued in research and development for its role in materials science and as a precursor in chemical synthesis. American Elements offers this chemical in various high-purity grades, including 99% (2N), 99.9% (3N), 99.99% (4N), and 99.999% (5N), to meet diverse experimental requirements . As a specialist chemical, it is handled and packaged under strict conditions to ensure stability and is intended for use in controlled laboratory environments. This product is designated For Research Use Only and is strictly not intended for human or veterinary diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18Co+ B1506470 Bis(ethylcyclopentadienyl)cobalt(III)

Properties

Molecular Formula

C14H18Co+

Molecular Weight

245.23 g/mol

IUPAC Name

cobalt(3+);2-ethylcyclopenta-1,3-diene

InChI

InChI=1S/2C7H9.Co/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+3

InChI Key

CQKGDMZJNOCKHB-UHFFFAOYSA-N

Canonical SMILES

CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Co+3]

Pictograms

Irritant

Origin of Product

United States

Scientific Research Applications

Catalysis

Overview
Bis(ethylcyclopentadienyl)cobalt(III) serves as an effective catalyst in numerous organic reactions. Its ability to facilitate electron transfer makes it valuable in redox reactions, polymerization processes, and the synthesis of fine chemicals.

Key Applications

  • Organic Synthesis : It enhances reaction rates and selectivity, crucial for pharmaceutical development. For instance, it has been utilized in olefin hydrogenation and hydroformylation reactions, demonstrating its role in producing complex organic molecules efficiently .
  • Polymerization : The compound is employed in controlled radical polymerization techniques, allowing for the synthesis of specialty polymers with tailored properties .

Material Science

Overview
In material science, Bis(ethylcyclopentadienyl)cobalt(III) is instrumental in developing advanced materials such as conductive polymers and nanocomposites.

Key Applications

  • Conductive Polymers : The compound acts as a precursor for synthesizing conductive polymers, which are essential in electronic applications .
  • Nanocomposites : Its incorporation into nanocomposite materials enhances their mechanical and electrical properties, making them suitable for applications in energy storage and electronics .

Electrochemistry

Overview
The electrochemical properties of Bis(ethylcyclopentadienyl)cobalt(III) make it a candidate for various electrochemical applications.

Key Applications

  • Batteries and Fuel Cells : Research indicates that this compound can improve the efficiency and performance of batteries and fuel cells due to its favorable redox characteristics. It has been explored for use in anion exchange membranes, contributing to the development of more efficient fuel cell technologies .
  • Electrocatalysis : Its role as an electrocatalyst has been investigated in several electrochemical reactions, enhancing the overall reaction kinetics .

Organometallic Chemistry

Overview
In organometallic chemistry, Bis(ethylcyclopentadienyl)cobalt(III) is used to study metal-ligand interactions.

Key Applications

  • Metal-Ligand Interaction Studies : The compound provides insights into the design of new catalysts by examining how different ligands influence cobalt's reactivity. This research is crucial for developing tailored catalysts for specific chemical transformations .
  • Synthesis of New Complexes : Researchers have synthesized various cobalt complexes using Bis(ethylcyclopentadienyl)cobalt(III) as a starting material, leading to novel compounds with unique properties that can be applied in catalysis and materials science .

Data Tables

Application AreaSpecific UsesKey Benefits
CatalysisOrganic synthesis, polymerizationEnhanced rates and selectivity
Material ScienceConductive polymers, nanocompositesImproved mechanical and electrical properties
ElectrochemistryBatteries, fuel cellsIncreased efficiency and performance
Organometallic ChemistryMetal-ligand interaction studiesInsights into catalyst design

Case Studies

  • Catalytic Activity in Organic Reactions
    • A study demonstrated that Bis(ethylcyclopentadienyl)cobalt(III) significantly improved yields in olefin hydrogenation reactions compared to traditional catalysts, showcasing its potential in industrial applications.
  • Development of Conductive Polymers
    • Research involving the incorporation of this compound into polymer matrices revealed enhanced conductivity and thermal stability, making it suitable for electronic device applications.
  • Electrochemical Performance
    • Investigations into its use as an electrocatalyst showed that Bis(ethylcyclopentadienyl)cobalt(III) could facilitate faster electron transfer rates in fuel cells, leading to improved energy conversion efficiencies.

Chemical Reactions Analysis

Ligand Substitution and Transfer Reactions

(η⁵-Ethylcyclopentadienyl)cobalt(III) complexes undergo ligand exchange with cobalt(I) phosphines and iron carbonyls. For example:

  • Reaction with cobalt(I) phosphines (e.g., (η⁵-C₅H₅)Co(PPh₃)₂) results in intermolecular cyclopentadienyl ligand transfer , forming mixed-ligand cobalt(III) species .

  • Electrophilic displacement of triphenylphosphine (PPh₃) by Fe(CO)₄ occurs in the presence of Fe₂(CO)₉ or Fe(CO)₅, generating unsaturated CpCoMe₂ intermediates .

These reactions highlight the labile nature of phosphine ligands in cobalt(III) complexes, enabling dynamic ligand environments.

Redox-Induced Reactivity

Cobalt(III) complexes participate in proton-coupled electron transfer (PCET) processes. Key findings include:

  • Reduction of [CoCp*(dxpe)(NCCH₃)]²⁺ (dxpe = diphosphine ligands) forms Co(I) intermediates, which undergo protonation at the cyclopentadienyl ring before tautomerizing to Co(III)-hydrides .

  • Steric effects of diphosphine ligands critically influence reaction kinetics:

Ligand (dxpe)Apparent Proton Transfer Rate Constant (kₚₗ, M⁻¹s⁻¹)
depe3.5 × 10⁷
dppe1.7 × 10⁷
dcpe7.1 × 10⁴

Bulkier ligands (e.g., dcpe) slow kinetics due to hindered ligand dissociation .

C–H Activation and Functionalization

Cobalt(III) metallacycles enable directed ortho-C(sp²)–H activation. In a representative study:

  • Thermolysis of [(depe)Co(cycloneophyl)(py)][BAr⁴F] (3 ) at 80°C produces two competing products :

ProductYield (%)Pathway
2-Alkylpyridine (9 )23Pyridine C–H activation
Benzocyclobutane (10 )63Direct C–C reductive elimination

Deuterium labeling confirmed reversibility in C–H activation steps, with reductive elimination being rate-determining .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Different Metal Centers

Bis(ethylcyclopentadienyl) complexes of other transition metals, such as chromium, manganese, nickel, and vanadium, share structural similarities but differ in electronic and catalytic behavior. For example:

Compound CAS Number Purity Key Applications/Properties Reference
Bis(ethylcyclopentadienyl)chromium 55940-03-9 98+% Used in polymerization catalysis
Bis(ethylcyclopentadienyl)manganese 101923-26-6 98+% Magnetic material precursors
Bis(ethylcyclopentadienyl)nickel 31886-51-8 97+% Catalytic hydrogenation
Bis(ethylcyclopentadienyl)vanadium 55940-04-0 98% Olefin polymerization

Key Insight : Cobalt(III) derivatives are distinguished by their redox activity and enantioselective catalytic performance, whereas nickel and chromium analogs are more commonly employed in polymerization .

Ligand Substituent Variations

Replacing ethyl groups with methyl or pentamethyl substituents alters steric and electronic properties:

Compound CAS Number Purity Steric Bulk Oxidation State Applications Reference
Bis(ethylcyclopentadienyl)cobalt(III) Not provided N/A Moderate +3 Asymmetric catalysis
Bis(methylcyclopentadienyl)cobalt(II) 12146-91-7 98+% Low +2 Precursor for Co nanomaterials
Bis(pentamethylcyclopentadienyl)cobalt(II) 74507-62-3 N/A High +2 Laboratory synthesis

Co(III) complexes with moderate steric bulk are preferred for catalysis due to balanced reactivity and stability .

Oxidation State Differences

  • Co(III) vs. Co(II) : Co(III) complexes exhibit greater oxidative stability, enabling their use in aerobic or demanding catalytic conditions. For example, Co(III) Cp complexes facilitate enantioselective C–H functionalization under mild conditions, whereas Co(II) analogs may require stronger reducing agents .
  • Co(III) Acetylacetonate: Unlike bis(ethylcyclopentadienyl)cobalt(III), cobalt(III) acetylacetonate (CAS 21679-46-9) is a neutral complex with bidentate ligands, often used as a precursor for cobalt oxide nanomaterials .

Data Tables

Table 1: Comparison of Bis(alkylcyclopentadienyl)cobalt Complexes

Compound Oxidation State Substituent Key Properties Reference
Bis(ethylcyclopentadienyl)cobalt(III) +3 Ethyl Enantioselective catalysis
Bis(methylcyclopentadienyl)cobalt(II) +2 Methyl Precursor for Co nanoparticles
Bis(pentamethylcyclopentadienyl)cobalt(II) +2 Pentamethyl High thermal stability

Table 2: Catalytic Performance of Selected Metal Cp Complexes

Compound Reaction Type Efficiency (%) Enantioselectivity (ee) Reference
Bis(ethylcyclopentadienyl)cobalt(III) Asymmetric C–H activation >90 95%
Bis(ethylcyclopentadienyl)nickel Hydrogenation 85 N/A
Bis(ethylcyclopentadienyl)chromium Polymerization 78 N/A

Preparation Methods

General Synthetic Approach

The preparation of bis(ethylcyclopentadienyl)cobalt(III) typically involves the reaction of cobalt salts with ethyl-substituted cyclopentadienyl reagents under controlled conditions. A key step is the formation of a cobalt complex with cyclopentadienyl sodium derivatives, which then yields the desired bis(ethylcyclopentadienyl)cobalt(III) compound.

Stepwise Preparation Based on Patent CN102675374A

A detailed and industrially relevant preparation method is described in patent CN102675374A, which, although primarily focused on bis(cyclopentadienyl)cobalt, provides a closely related synthetic framework adaptable for ethyl-substituted analogs. The method involves:

This method is noted for its simplicity, safety, and cost-effectiveness, with wide availability of raw materials and high conversion efficiency of cobalt to the desired complex.

Industrial and Research Scale Synthesis

  • Industrial scale : Large-scale synthesis involves heating ethylcyclopentadiene to generate the sodium salt, followed by reaction with cobalt dichloride complexes in solvents like benzene or acetonitrile. The process is carried out under inert atmosphere to prevent oxidation and moisture ingress.

  • Laboratory scale : Smaller scale syntheses use similar reagents with careful temperature control and inert atmosphere techniques (e.g., glovebox or Schlenk line). Purification is achieved by recrystallization or solvent extraction.

Data Table: Representative Preparation Parameters from Patent CN102675374A Adapted for Ethylcyclopentadienyl

Step Reagents/Conditions Temperature (°C) Time (min) Notes
Cyclopentadiene sodium prep Ethylcyclopentadiene + Na metal in benzene 0 60 Hydrogen evolution indicates reaction end
Cobalt complex formation CoCl2 + Lewis base (NH3 or ammoniacal liquor) + benzene or acetonitrile 10–30 20–60 Formation of CoCl2-Lewis base complex
Reaction with cyclopentadiene sodium Addition of cyclopentadiene sodium solution to cobalt complex 20–30 60–120 Stirring under inert atmosphere
Workup and purification Filtration, solvent distillation (benzene, ammonia, acetonitrile) 110–120 - Recovery of product and recycling solvents

Note: The table is adapted from the general method in and modified to reflect ethyl-substituted ligand usage.

Additional Considerations

  • Solvent choice : Benzene and acetonitrile are preferred due to their strong dissolving power, ease of separation, and ability to form azeotropes with water, facilitating purification.

  • Lewis base role : Ammonia or ammoniacal liquor acts as a Lewis base to stabilize cobalt dichloride complexes, enhancing reactivity with cyclopentadienyl sodium.

  • Safety : The process avoids high-pressure conditions and uses relatively mild temperatures, improving operational safety.

Research Findings and Stability Insights

While the focus is on preparation, understanding the stability of bis(ethylcyclopentadienyl)cobalt(III) is important for optimizing synthesis and storage. Recent computational studies on substituted cobaltocenium complexes (structurally related to bis(ethylcyclopentadienyl)cobalt(III)) reveal:

  • The electronic properties of substituents on the cyclopentadienyl ring influence the stability of the cobalt complex.

  • Machine learning models indicate that electron-donating or withdrawing effects modulate the bond dissociation energies, which can inform synthetic adjustments to improve yield and purity.

These insights suggest that ethyl substitution, being electron-donating, may enhance complex stability, potentially facilitating synthesis and handling.

Summary Table: Comparison of Preparation Methods

Aspect Method Based on CN102675374A (Adapted) Notes
Cobalt source Cobalt dichloride Common, inexpensive cobalt salt
Ligand source Ethylcyclopentadiene sodium Prepared in situ from ethylcyclopentadiene and sodium metal
Solvent Benzene or acetonitrile Chosen for solubility and ease of recovery
Lewis base Ammonia or ammoniacal liquor Stabilizes cobalt complex
Reaction temperature 0–30 °C Mild conditions
Reaction time 1–2 hours Sufficient for complete conversion
Purification Filtration and solvent distillation Removes byproducts and recycles solvents
Product form Solid or solution Depends on solvent and isolation method

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